4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with ethyl, piperazine, methyl, and pyrrolidine groups, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-3-16-13-20-19(21-14-16)26-10-8-25(9-11-26)18-12-17(22-15(2)23-18)24-6-4-5-7-24/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZNDOGIRGKZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. For instance, the ethyl group can be introduced via alkylation, followed by the addition of the piperazine ring through nucleophilic substitution. The methyl and pyrrolidine groups are then added using similar substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as crystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research focuses on its potential therapeutic effects, such as targeting specific enzymes or receptors involved in diseases.
Industry: The compound is explored for its use in developing new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and affecting cellular processes. These interactions are often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole
- 1-(2-Pyrimidyl)piperazine
Uniqueness
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
